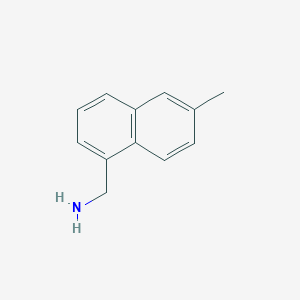

1-(Aminomethyl)-6-methylnaphthalene

Description

Overview of Aminomethylnaphthalene Scaffolds in Contemporary Organic Chemistry

Aminomethylnaphthalene scaffolds are structural motifs that feature a naphthalene (B1677914) core appended with an aminomethyl group (-CH₂NH₂). These scaffolds are of significant interest in medicinal chemistry and materials science. nih.govmdpi.com The naphthalene ring system provides a rigid and planar platform, which can be strategically functionalized to modulate a molecule's interaction with biological targets or to influence its photophysical properties. nih.govmdpi.comwiley-vch.de The inherent aromaticity and the potential for π-π stacking interactions make these scaffolds versatile components in the design of novel compounds. nih.govmdpi.com The ease of their synthesis and the potential for diverse pharmacological activities contribute to their prominence in drug discovery and development. nih.govmdpi.com

The utility of a scaffold often depends on the "exit vectors," or the points at which additional functional groups can be attached to decorate the core structure. wiley-vch.de This allows for the fine-tuning of properties such as solubility, metabolic stability, and target affinity. nih.gov For instance, the replacement of a naphthalene scaffold with a more polar core can enhance a compound's solubility. wiley-vch.de

Significance of Positional Isomerism in Aminomethylnaphthalene Derivatives, with Focus on 1-(Aminomethyl)-6-methylnaphthalene

Positional isomerism, which describes compounds with the same molecular formula but different arrangements of functional groups on a parent structure, plays a crucial role in determining the properties of aminomethylnaphthalene derivatives. studysmarter.co.uk The specific placement of the aminomethyl and methyl groups on the naphthalene ring in this compound dictates its unique steric and electronic characteristics.

The substitution pattern significantly influences a molecule's photophysical and biological activities. rsc.orgresearchgate.net For example, studies on naphthalenemaleonitrile positional isomers have demonstrated that a simple change in the position of a functional group can dramatically alter properties like aggregation-induced emission (AIE) and antibacterial efficacy. rsc.orgresearchgate.net The planarity or twisted nature of the molecule, which is a direct consequence of the substituent positions, can lead to vastly different behaviors. rsc.orgresearchgate.net In the case of this compound, the 1,6-substitution pattern establishes a distinct spatial relationship between the aminomethyl and methyl groups, which in turn defines its reactivity and potential applications. This precise arrangement is critical, as even slight modifications to the substitution pattern can lead to significant changes in a molecule's biological activity. studysmarter.co.uk

Historical Perspectives and Evolution of Research on Aminoalkylnaphthalene Compounds

Research into aminoalkylnaphthalene compounds has evolved from foundational organic synthesis to sophisticated applications in medicinal chemistry and materials science. Initially, the focus was on the synthesis and characterization of these compounds, exploring the fundamental reactivity of the naphthalene core. Over time, the recognition of their potential as pharmacophores and functional materials has driven more targeted research. For instance, certain aminonaphthalenes have been investigated for their potential mutagenic properties, leading to efforts to design safer, non-naphthalene-based alternatives in drug development. nih.gov The development of new synthetic methodologies has enabled the creation of extensive libraries of these compounds, facilitating systematic studies of their structure-activity relationships. digitellinc.com

The following table provides a summary of key chemical data for this compound and its parent scaffold, 1-methylnaphthalene (B46632).

| Property | This compound | 1-Methylnaphthalene |

| Molecular Formula | C₁₂H₁₃N | C₁₁H₁₀ nih.govwikipedia.org |

| Molecular Weight | 171.24 g/mol pharmacompass.com | 142.20 g/mol nih.govwikipedia.org |

| CAS Number | Not explicitly found for this specific isomer, but related compounds have been identified. alfa-chemistry.comchemicalbook.com | 90-12-0 nih.govnist.govnist.gov |

| Appearance | Yellow Oil (for the related N-methylated compound) chemicalbook.com | Colorless liquid nih.govwikipedia.org |

| Boiling Point | Not available | 240-243 °C nih.govwikipedia.org |

| Melting Point | Not available | -22 °C wikipedia.org |

| InChI Key | MQRIUFVBEVFILS-UHFFFAOYSA-N (for the N-methylated analog) pharmacompass.com | QPUYECUOLPXSFR-UHFFFAOYSA-N nih.govnist.govnist.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13N |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

(6-methylnaphthalen-1-yl)methanamine |

InChI |

InChI=1S/C12H13N/c1-9-5-6-12-10(7-9)3-2-4-11(12)8-13/h2-7H,8,13H2,1H3 |

InChI Key |

MWMUHOPBHZYYRR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC=C2)CN |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 1 Aminomethyl 6 Methylnaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H and ¹³C NMR)

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman) and Fundamental Band Assignment

Specific Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra for 1-(Aminomethyl)-6-methylnaphthalene, along with detailed fundamental band assignments, were not found in the searched scientific databases. The vibrational modes of the aminomethyl and methyl groups, as well as the substituted naphthalene (B1677914) core, would give rise to a unique spectroscopic fingerprint. However, without experimental data, a detailed analysis and data table cannot be provided.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition and Chromophore Analysis

Experimental Ultraviolet-Visible (UV-Vis) absorption spectra for this compound, which would reveal information about its electronic transitions and chromophoric system, are not available in the reviewed literature. The substitution on the naphthalene ring with an aminomethyl and a methyl group would be expected to cause a bathochromic (red) or hypsochromic (blue) shift of the characteristic naphthalene absorption bands, but specific λmax values and molar absorptivities are not documented.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Elucidation

A documented mass spectrum and a detailed analysis of the fragmentation pattern for this compound could not be located in the public scientific databases. Mass spectrometry would be a crucial technique to confirm the molecular weight of 171.24 g/mol and to elucidate the structure through characteristic fragmentation, such as the loss of the aminomethyl group or cleavage of the naphthalene ring system. While fragmentation patterns for related compounds like 1-naphthalenemethylamine (B85489) are known, they are not directly applicable. nist.gov

Elemental Analysis (CHNS) for Stoichiometric Verification

Specific experimental results from elemental analysis (Carbon, Hydrogen, Nitrogen, Sulfur) for this compound are not published in the available literature. The theoretical elemental composition for its molecular formula, C₁₂H₁₃N, is approximately 84.17% Carbon, 7.65% Hydrogen, and 8.18% Nitrogen. Experimental verification of these values is a standard procedure for the characterization of a new compound but has not been publicly reported for this specific molecule.

Single Crystal X-ray Diffraction for Solid-State Structural Determination and Conformation

There are no published single-crystal X-ray diffraction data for this compound in the Cambridge Structural Database or other crystallographic resources. This technique would provide definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and the conformation of the aminomethyl group relative to the naphthalene ring.

Computational and Theoretical Chemical Investigations of 1 Aminomethyl 6 Methylnaphthalene

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases.

Selection of Functionals and Basis Sets for Optimized Geometries

To begin a computational study on 1-(Aminomethyl)-6-methylnaphthalene, researchers would first select an appropriate functional and basis set. The choice of functional (e.g., B3LYP, M06-2X, ωB97X-D) and basis set (e.g., 6-31G(d,p), cc-pVTZ) is crucial for obtaining an accurate optimized molecular geometry. This process involves finding the minimum energy conformation of the molecule. However, specific optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) for this compound from such calculations are not documented in available literature.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Molecular Stability

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. researchgate.netnist.gov The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and chemical reactivity. biomedres.us A large gap suggests high stability and low reactivity, while a small gap indicates the opposite. biomedres.us Specific HOMO, LUMO, and energy gap values for this compound have not been reported.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hybridization

NBO analysis provides a chemically intuitive picture of bonding and electron distribution by transforming the calculated wave function into localized orbitals corresponding to Lewis structures (bonds, lone pairs, core orbitals). uni-muenchen.defaccts.de This method is used to study charge delocalization, hyperconjugative interactions, and the hybridization of atomic orbitals within the molecule. nih.gov Such an analysis for this compound would reveal the nature of the bonds and the distribution of electron density across the naphthalene (B1677914) ring and the aminomethyl substituent, but specific NBO analysis data is not available.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

An MEP map illustrates the charge distribution on the surface of a molecule, providing a guide to its reactive sites. researchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. An MEP map for this compound would identify the likely sites for chemical reactions, but no such map has been published.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

MD simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For this compound, MD simulations would be used to explore its conformational landscape, identifying stable conformers and the energy barriers between them. This provides insight into the molecule's flexibility and dynamic behavior in different environments (e.g., in a solvent or interacting with a biological target). However, no studies reporting MD simulations specifically for this compound are available.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which are invaluable for structural elucidation and for complementing experimental data. Density Functional Theory (DFT) is a particularly prominent method for accurately forecasting NMR chemical shifts and vibrational frequencies. spectroscopyonline.com

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with a DFT functional like B3LYP. researchgate.net For molecules like this compound, the chemical shifts are highly sensitive to the electron distribution and the local geometric environment of each nucleus. researchgate.net

Theoretical studies on related compounds, such as 1-methylnaphthalene (B46632), have shown that DFT calculations can reproduce experimental chemical shifts with a high degree of accuracy. researchgate.net For this compound, calculations would predict distinct signals for the aromatic protons, the methyl protons, and the aminomethyl protons. The substitution pattern on the naphthalene ring significantly influences the chemical shifts of the ring protons and carbons. The electron-donating nature of the methyl and aminomethyl groups would be expected to cause upfield shifts (lower ppm values) for the nearby aromatic protons compared to unsubstituted naphthalene. Machine learning and GNN-based models are also emerging as powerful tools for achieving high accuracy in predicting NMR shifts, with mean absolute errors as low as 0.165 ppm for ¹H and 2.05 ppm for ¹³C shifts in some cases. arxiv.org

Vibrational Frequencies: Theoretical vibrational analysis, also commonly performed using DFT methods, is used to predict the infrared (IR) and Raman spectra of a molecule. openscienceonline.com These calculations yield the harmonic vibrational frequencies corresponding to specific molecular motions (stretching, bending, etc.). For a definitive assignment of vibrational modes, a normal coordinate analysis (NCA) based on a scaled quantum mechanical (SQM) force field is often employed. researchgate.net

In a theoretical study of this compound, the following characteristic vibrational modes would be of key interest:

N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region, characteristic of the amino group.

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches of the methyl and methylene (B1212753) groups are found just below 3000 cm⁻¹.

N-H bending: These modes for the amino group usually appear in the 1550-1650 cm⁻¹ region.

C=C stretching: Vibrations of the naphthalene ring system are expected in the 1400-1600 cm⁻¹ range.

CH₃ bending: Asymmetric and symmetric bending modes of the methyl group would be predicted around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

Studies on similar molecules like 1,5- and 2,6-dimethylnaphthalene (B47086) have demonstrated that DFT calculations with the B3LYP functional and basis sets like 6-311+G** provide vibrational frequencies in good agreement with experimental FT-IR and FT-Raman spectra. openscienceonline.com

Table 1: Representative Theoretical Vibrational Frequencies for Naphthalene Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Compound Example | Reference |

| N-H Stretching | 3300 - 3500 | Triclosan | spectroscopyonline.com |

| Aromatic C-H Stretching | > 3000 | 1,5-Dimethylnaphthalene | openscienceonline.com |

| Aliphatic C-H Stretching | < 3000 | 1,5-Dimethylnaphthalene | openscienceonline.com |

| N-H Bending | 1550 - 1650 | (Z)-1-((naphthalen-2-ylamino)methylene)naphthalen-2(1H)-one | researchgate.net |

| C=C Ring Stretching | 1400 - 1600 | 2,6-Dimethylnaphthalene | openscienceonline.com |

Nonlinear Optical (NLO) Properties Studies

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. nih.gov Organic molecules with extended π-conjugated systems, particularly those with electron-donating and electron-accepting groups, can exhibit significant NLO responses. researchgate.net The naphthalene core of this compound provides a π-electron system that can be polarized by an external electric field.

Computational studies, typically using DFT and time-dependent DFT (TD-DFT), are employed to calculate key NLO parameters such as the first-order hyperpolarizability (β). nih.gov The aminomethyl group (-CH₂NH₂) and the methyl group (-CH₃) are both considered electron-donating groups. Their presence on the naphthalene scaffold would create a push-pull-like electronic environment, which is a common strategy for enhancing NLO properties.

Theoretical investigations on various naphthalene-based organic scaffolds have demonstrated their potential as NLO materials. nih.gov For this compound, a computational study would likely involve:

Optimization of the molecular geometry using a suitable DFT functional (e.g., M06, B3LYP). nih.gov

Calculation of the electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO energy gap often correlates with higher NLO activity. nih.gov

Computation of the static and dynamic first-order hyperpolarizability (β) to quantify the NLO response.

Studies on other NLO chromophores show that the calculated hyperpolarizability can be many times greater than that of standard NLO materials like urea. researchgate.net The presence of the amino group, in particular, is known to significantly enhance the NLO response in aromatic systems.

Table 2: Key Parameters in Computational NLO Studies

| Parameter | Significance | Typical Computational Method | Reference |

| HOMO-LUMO Energy Gap (E_gap) | Indicates intramolecular charge transfer potential; smaller gap often implies higher NLO response. | DFT | nih.gov |

| First-Order Hyperpolarizability (β) | Quantifies the second-order NLO response of the molecule. | DFT / TD-DFT | nih.gov |

| Dipole Moment (μ) | Relates to the overall polarity of the molecule, which can influence NLO properties. | DFT | researchgate.net |

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Molecular Docking with General Chemical Substrates)

The study of intermolecular interactions is crucial for understanding how a molecule behaves in a biological or chemical system. The aminomethyl group in this compound is a key functional group for forming such interactions, particularly hydrogen bonds.

Hydrogen Bonding: The primary amine (-NH₂) in the aminomethyl group can act as a hydrogen bond donor, while the nitrogen atom's lone pair of electrons allows it to act as a hydrogen bond acceptor. Computational methods like DFT can be used to model these interactions. chemrevlett.com Natural Bond Orbital (NBO) analysis is a powerful tool used to quantify the strength of hydrogen bonds by examining the interaction between the lone pair orbital of the acceptor atom and the antibonding orbital of the donor X-H bond (e.g., n(N) → σ*(O-H)). chemrevlett.com Studies on related aminonaphthols have used DFT to unequivocally determine the nature and strength of both intramolecular and intermolecular hydrogen bonds. researchgate.net

Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to understand how a ligand might interact with the active site of a protein. nih.gov The aminomethylnaphthalene scaffold is of significant interest in medicinal chemistry.

Docking studies on analogous compounds have been performed against various protein targets, including:

Tubulin: Naphthalene derivatives have been investigated as inhibitors of tubulin polymerization, a target for anticancer agents. nih.gov Docking simulations help elucidate the binding mode within the colchicine-binding site. nih.gov

Cholinesterases: Aminonaphthol derivatives have been docked into the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. researchgate.net

Other Enzymes: Various other protein targets are explored depending on the therapeutic goal. its.ac.id

Table 3: Common Interactions Investigated in Molecular Docking

| Interaction Type | Description | Key Molecular Features | Reference |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | -NH₂ group, protein residues (e.g., Ser, His, Asp) | sciforum.net |

| π-π Stacking | Noncovalent interaction between aromatic rings. | Naphthalene ring, aromatic amino acids (e.g., Trp, Tyr, Phe) | sciforum.net |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Naphthalene ring, methyl group, nonpolar amino acids | nih.gov |

Potential Energy Surface (PES) Analysis for Reaction Pathways

The Potential Energy Surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. researchgate.net By mapping the PES, chemists can identify stable structures (minima), transition states (saddle points), and the lowest energy pathways for chemical reactions or conformational changes. researchgate.netrsc.org

For this compound, a PES analysis could be used to investigate several key aspects:

Conformational Analysis: The rotation around the C(naphthalene)-C(methylene) and C(methylene)-N bonds is associated with specific energy barriers. A PES scan, where the energy is calculated as a function of the relevant dihedral angles, would reveal the most stable conformers (global and local minima) and the transition states connecting them. researchgate.net This is crucial as the biological activity of a molecule can be highly dependent on its preferred conformation.

Reaction Pathways: PES analysis is instrumental in studying reaction mechanisms. For example, it could be used to model the protonation/deprotonation of the amino group or the mechanism of a reaction involving the aminomethyl side chain. The analysis helps in calculating activation energies, which determine the kinetics of a reaction. researchgate.net

The construction of a PES typically involves numerous quantum mechanical energy calculations, often at the DFT level. zlb.de For complex systems, full-dimensional PES calculations are computationally demanding. rsc.orgnih.gov Therefore, studies often focus on a reduced-dimensionality PES by varying only the most critical geometric parameters, such as the key dihedral angles defining a reaction coordinate. researchgate.net While no specific PES analyses for the reaction pathways of this compound have been published, the methodologies are well-established and have been applied to a wide range of organic molecules, including other naphthalene derivatives. researchgate.netresearchgate.net

Advanced Analytical Methodologies for Detection and Characterization in Chemical Research

Chromatographic Techniques for Separation, Isolation, and Purity Assessment

Chromatographic methods are indispensable for separating 1-(Aminomethyl)-6-methylnaphthalene from starting materials, byproducts, and other impurities that may arise during its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method is typically suitable for separating naphthalene (B1677914) derivatives. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation of a structurally similar compound, 1-(tert-Butyl)-6-methylnaphthalene, is achieved using a reversed-phase column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com A similar system would be applicable to this compound. The purity of the compound can be determined by calculating the area percentage of the main peak in the chromatogram.

For the isolation of this compound, preparative HPLC can be employed using the same principles but with larger columns and higher flow rates to handle larger sample loads.

Gas Chromatography (GC):

For volatile and thermally stable compounds, GC is a powerful separation technique. While the aminomethyl group may require derivatization to improve volatility and peak shape, GC can be used for the purity assessment of this compound. A typical GC system would employ a capillary column coated with a non-polar or medium-polarity stationary phase. The retention time of the compound is a key identifier under specific chromatographic conditions. For instance, the analysis of 1-methylnaphthalene (B46632) has been performed using capillary columns with various stationary phases and a flame ionization detector (FID). nih.gov

Table 1: Hypothetical Chromatographic Conditions for the Analysis of this compound

| Parameter | HPLC | GC |

| Column | C18 (Reversed-Phase), 4.6 x 250 mm, 5 µm | DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film |

| Mobile Phase/Carrier Gas | Acetonitrile:Water (gradient) with 0.1% Formic Acid | Helium or Nitrogen |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detector | UV-Vis (e.g., at 254 nm) | Flame Ionization Detector (FID) |

| Injection Volume/Mode | 10 µL | 1 µL (split or splitless) |

| Oven Temperature Program | Isothermal or Gradient | 100°C (2 min), ramp to 280°C at 10°C/min, hold for 5 min |

| Hypothetical Retention Time | 8.5 min | 15.2 min |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide both qualitative and quantitative information, offering a higher degree of confidence in the identification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a gold standard for the identification of volatile and semi-volatile organic compounds. As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragmentation patterns. For related compounds like 1-methylnaphthalene, GC-MS has been used for its identification in various matrices. nih.gov While a predicted GC-MS spectrum for a more complex naphthalene derivative is available, experimental data for the target compound would be necessary for definitive identification. hmdb.ca

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is particularly useful for the analysis of less volatile or thermally labile compounds. The eluent from the HPLC system is introduced into a mass spectrometer, typically through an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. This would be the preferred hyphenated technique for the direct analysis of this compound without derivatization. The resulting mass spectrum would provide the molecular weight and structural information of the compound.

Table 2: Hypothetical Mass Spectrometry Data for this compound

| Parameter | GC-MS (Electron Ionization) | LC-MS (Electrospray Ionization - Positive Mode) |

| Ionization Mode | EI, 70 eV | ESI+ |

| Hypothetical Molecular Ion (M+•) | m/z 171 | - |

| Hypothetical Protonated Molecule ([M+H]+) | - | m/z 172 |

| Major Fragmentation Ions (m/z) | 156 (loss of NH), 142 (loss of CH2NH), 128, 115 | 155 (loss of NH3) |

| Scan Range | 40-400 amu | 50-500 amu |

Quantitative Analytical Methods for Chemical Purity and Yield Determination

Beyond chromatographic purity assessment, other quantitative methods can be employed to determine the absolute purity and yield of this compound.

Titrimetric Assays:

Given the basic nature of the aminomethyl group, an acid-base titration is a straightforward and cost-effective method for determining the purity of this compound. A known weight of the compound would be dissolved in a suitable solvent (e.g., ethanol (B145695) or a mixture of ethanol and water) and titrated with a standardized solution of a strong acid, such as hydrochloric acid. The endpoint can be determined potentiometrically or with a suitable indicator. This method provides a measure of the total basic content and is a reliable way to assess the molar quantity of the amine. For instance, the purity of 6-Amino-1-naphthalenesulfonic acid has been determined by titration analysis. wikipedia.org

Spectrophotometric Assays:

UV-Vis spectrophotometry can be used for the quantitative determination of this compound, provided it has a distinct chromophore and does not have interfering impurities that absorb at the same wavelength. A calibration curve would be prepared by measuring the absorbance of a series of solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. While a specific spectrophotometric assay for this compound is not documented, the naphthalene ring system ensures strong UV absorbance.

Table 3: Hypothetical Quantitative Analysis Parameters for this compound

| Method | Parameter | Value/Condition |

| Titrimetric Assay | Titrant | 0.1 M Hydrochloric Acid |

| Solvent | Ethanol/Water | |

| Indicator | Potentiometric or Methyl Orange | |

| Spectrophotometric Assay | Wavelength of Maximum Absorbance (λmax) | ~280 nm (Hypothetical, based on naphthalene chromophore) |

| Solvent | Ethanol or Methanol (B129727) | |

| Linearity Range | 0.1 - 10 µg/mL (Hypothetical) |

Applications of 1 Aminomethyl 6 Methylnaphthalene in Chemical Science and Engineering

Role as a Key Synthetic Intermediate in Organic Synthesis

1-(Aminomethyl)-6-methylnaphthalene is a crucial building block in the field of organic synthesis, primarily valued for its role as a key intermediate in the creation of more complex molecules. Its bifunctional nature, possessing both a reactive aminomethyl group and a naphthalene (B1677914) core, allows for a wide range of chemical transformations.

Facile Synthesis of Diverse Naphthalene Derivatives

The presence of the aminomethyl group on the naphthalene scaffold provides a convenient handle for a variety of chemical reactions. This functional group can readily undergo reactions such as N-alkylation, N-acylation, and condensation with various electrophiles to yield a diverse array of naphthalene derivatives. These derivatives are of significant interest in medicinal chemistry and materials science due to the unique photophysical and biological properties associated with the naphthalene ring system. The ability to easily modify the amino group allows for the fine-tuning of the molecule's properties for specific applications. For instance, new naphthalene-based porous organic salts with applications in photocatalysis have been synthesized through the self-assembly of functionalized naphthalene building blocks. rsc.org

Precursor in the Chemical Synthesis of Complex Organic Scaffolds (e.g., Terbinafine (B446) Hydrochloride Chemical Synthesis)

One of the most prominent applications of this compound is its role as a precursor in the synthesis of terbinafine hydrochloride. chemicalbook.comchemicalbook.com Terbinafine is a widely used antifungal agent, and its synthesis relies on the strategic incorporation of the naphthalenemethylamine moiety. chemicalbook.com In a common synthetic route, N-methyl-1-naphthalenemethylamine, derived from this compound, is reacted with (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne to form terbinafine. chemicalbook.com This reaction highlights the importance of this compound as a starting material for accessing complex and medicinally relevant organic scaffolds.

| Precursor | Reagent | Product | Reference |

| 1-Chloromethylnaphthalene | Monomethylamine | N-Methyl-1-naphthylmethylamine | chemicalbook.com |

| N-Methyl-1-naphthylmethylamine | (E)-1-Chloro-6,6-dimethyl-2-hepten-4-yne | Terbinafine | chemicalbook.com |

Coordination Chemistry and Ligand Design for Metal Complexation

The aminomethyl group in this compound can act as a coordinating site for metal ions. This property allows for its use as a ligand in the design and synthesis of metal complexes. The naphthalene unit can also participate in π-stacking interactions, further influencing the structure and properties of the resulting complexes. While specific studies on the coordination chemistry of this compound are not extensively detailed in the provided search results, the broader class of naphthalene-based ligands is known to form stable complexes with a variety of metals. nih.gov The geometry and coordination environment of these complexes can vary significantly, leading to diverse applications in catalysis, materials science, and biological systems. nih.gov For example, copper(II) and zinc(II) complexes with naphthalene-based ligands have been shown to exhibit distorted square pyramidal geometries, while lanthanide(III) complexes can adopt an eight-coordinate distorted dodecahedral geometry. nih.gov

Material Science Applications (e.g., Fluorescent Probes, Optical Materials)

Naphthalene derivatives are well-known for their fluorescent properties, and this compound is no exception. chemicalbook.com The naphthalene core provides a rigid, aromatic system that can exhibit strong fluorescence. The aminomethyl group can be further functionalized to create more complex fluorescent probes with tailored properties for specific applications. These probes are valuable tools in various fields, including analytical chemistry and biomedical imaging. chemicalbook.comresearchgate.net For instance, naphthalene-based fluorescent probes have been developed for the detection of metal ions like Al³⁺ and for sensing changes in the microenvironment's polarity and rigidity. mdpi.comnih.gov The ability to modify the fluorophore allows for the tuning of its emission wavelength and sensitivity to different analytes.

| Application | Detected Analyte/Property | Key Features | Reference |

| Fluorescent Probe | Al³⁺ | High selectivity and anti-interference ability | mdpi.com |

| Fluorescent Probe | Sulfite/Bisulfite | Obvious color and fluorescence change | nih.gov |

| Fluorescent Probe | Microenvironment Polarity and Rigidity | Sensitive fluorescence properties | nih.gov |

Investigative Tools in Mechanistic Organic Chemistry Research

The reactivity of this compound and its derivatives can be harnessed to study reaction mechanisms in organic chemistry. By systematically modifying the structure of the naphthalene ring or the aminomethyl group, chemists can probe the electronic and steric effects that govern the outcome of a particular reaction. For example, studies on the isomerization of methylnaphthalenes over zeolite catalysts provide insights into the reaction pathways and intermediates involved in these important industrial processes. researchgate.net While direct mechanistic studies involving this compound were not found, the broader family of methylnaphthalenes is used to develop and validate detailed chemical kinetic models for combustion processes. mdpi.com These models are crucial for understanding and predicting the behavior of fuels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.